molecular formula C7H5ClF3NO B13900259 4-Amino-3-chloro-6-(trifluoromethyl)phenol

4-Amino-3-chloro-6-(trifluoromethyl)phenol

Cat. No.: B13900259
M. Wt: 211.57 g/mol
InChI Key: UJDHXOLHYRKMRO-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H5ClF3NO It is a derivative of phenol, characterized by the presence of amino, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-6-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the nitration of 3-chloro-4-(trifluoromethyl)phenol, followed by reduction of the nitro group to an amino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-6-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chloro group can result in various substituted phenols.

Scientific Research Applications

4-Amino-3-chloro-6-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and efficacy. The amino and chloro groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(trifluoromethyl)phenol: Lacks the chloro group, which can affect its reactivity and applications.

    3-Chloro-4-(trifluoromethyl)phenol: Lacks the amino group, which can influence its biological activity.

    4-Amino-2-(trifluoromethyl)phenol: The position of the trifluoromethyl group is different, leading to variations in chemical properties and reactivity.

Uniqueness

4-Amino-3-chloro-6-(trifluoromethyl)phenol is unique due to the combination of amino, chloro, and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

4-amino-5-chloro-2-(trifluoromethyl)phenol

InChI

InChI=1S/C7H5ClF3NO/c8-4-2-6(13)3(1-5(4)12)7(9,10)11/h1-2,13H,12H2

InChI Key

UJDHXOLHYRKMRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)O)C(F)(F)F

Origin of Product

United States

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